(2-Amino-4-methylpyrimidin-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

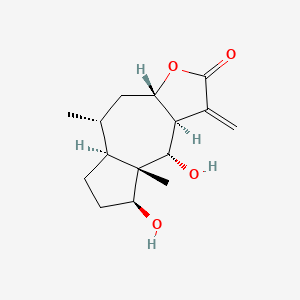

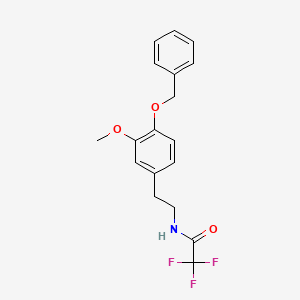

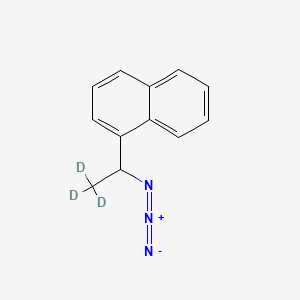

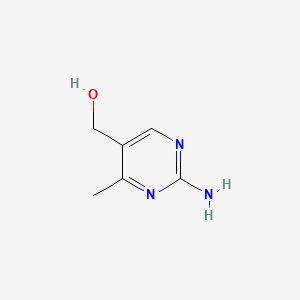

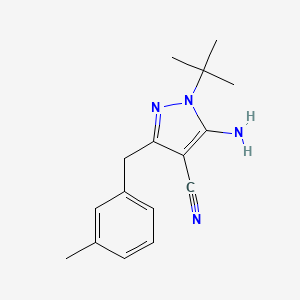

“(2-Amino-4-methylpyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 g/mol . The IUPAC name for this compound is (2-amino-4-methyl-5-pyrimidinyl)methanol .

Molecular Structure Analysis

The InChI code for “(2-Amino-4-methylpyrimidin-5-yl)methanol” is 1S/C6H9N3O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) . The canonical SMILES structure is CC1=NC=NC=C1CO .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 72 Ų . It has one rotatable bond . The exact mass and monoisotopic mass of the compound are 139.074561919 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications

Methanol in Alcoholic Beverages and Toxicity

Methanol, a toxicant at high concentrations, occurs naturally in alcoholic beverages without harm. Research has sought to define tolerable concentrations of methanol in alcohol, considering its potential to cause severe illness when consumed in significant quantities from illicit sources. Understanding methanol's toxicity levels informs public health and safety standards for alcoholic drink production (Paine & Dayan, 2001).

Methanol as a Chemical Marker in Transformers

Methanol has been identified as a valuable chemical marker for assessing the condition of solid insulation in power transformers. This application stems from methanol's detection during thermal ageing tests and field samples of oil-immersed insulating papers, highlighting its role in monitoring cellulosic insulation degradation (Jalbert et al., 2019).

Methanol in Energy and Chemical Synthesis

Methanol serves as a fundamental chemical in producing various substances, including formaldehyde and acetic acid, showcasing its versatility in chemical synthesis and industrial applications. Its role in energy recovery systems and as a potential fuel highlights the ongoing research into methanol's efficiency and environmental impact. The exploration of methanol's applications in liquid-phase synthesis and as a clean-burning fuel underscores its significance in both chemical engineering and renewable energy solutions (Cybulski, 1994).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (2-Amino-4-methylpyrimidin-5-yl)methanol are Thiaminase-2 and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase . Thiaminase-2 is an enzyme found in Bacillus subtilis, while Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase is found in Salmonella typhimurium .

Mode of Action

The compound interacts with its targets by participating in the hydrolysis reaction at the C5’ of the pyrimidine moiety of thiamine compounds . This interaction is part of a thiamine salvage pathway .

properties

IUPAC Name |

(2-amino-4-methylpyrimidin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHAUTWOJCDJMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-methylpyrimidin-5-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide](/img/structure/B563905.png)